PI3K-IN-38

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

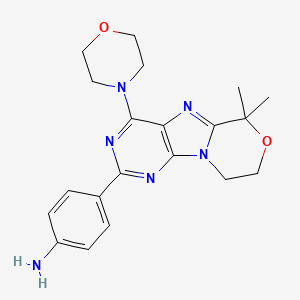

C20H24N6O2 |

|---|---|

分子量 |

380.4 g/mol |

IUPAC名 |

4-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)aniline |

InChI |

InChI=1S/C20H24N6O2/c1-20(2)19-22-15-17(25-7-10-27-11-8-25)23-16(13-3-5-14(21)6-4-13)24-18(15)26(19)9-12-28-20/h3-6H,7-12,21H2,1-2H3 |

InChIキー |

ZXKUIDJEEORBPY-UHFFFAOYSA-N |

正規SMILES |

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CC=C(C=C5)N)C |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PI3K-IN-38 on PI3K Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PI3K-IN-38, a potent inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). This document delves into its inhibitory activity, the broader context of the PI3K alpha signaling pathway, and detailed protocols for relevant biochemical assays.

Introduction to the PI3K Alpha Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The class IA PI3K, PI3K alpha (PI3Kα), is a heterodimeric enzyme composed of a p110α catalytic subunit and a p85 regulatory subunit.

Under normal physiological conditions, the activation of PI3Kα is tightly regulated. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) become activated and recruit the p85 regulatory subunit of PI3Kα. This interaction relieves the inhibitory effect of p85 on the p110α catalytic subunit, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a wide array of substrates, culminating in the regulation of various cellular functions.

Dysregulation of the PI3Kα pathway, often through gain-of-function mutations in the PIK3CA gene (encoding p110α) or loss-of-function of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in a variety of human cancers. This aberrant activation leads to uncontrolled cell growth and proliferation, making PI3Kα a prime target for anti-cancer drug development.

Below is a diagram illustrating the canonical PI3K alpha signaling pathway.

Mechanism of Action of this compound

This compound, also identified as compound 123 in patent WO2012082997A1, is an orally active and potent inhibitor of PI3Kα.[1] Its primary mechanism of action is the direct inhibition of the kinase activity of the p110α catalytic subunit.

Binding Mode

While definitive crystallographic data for this compound in complex with PI3Kα is not publicly available, based on its tricyclic structure and the mechanism of similar kinase inhibitors, it is highly probable that this compound functions as an ATP-competitive inhibitor . This mode of action involves the inhibitor binding to the ATP-binding pocket of the p110α kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of PIP2.

The following diagram illustrates a hypothetical binding mode of a tricyclic inhibitor like this compound within the ATP-binding pocket of PI3Kα.

Quantitative Inhibitory Activity

The potency of this compound against PI3Kα has been quantified, providing a key metric for its efficacy.

| Compound | Target | IC50 (µM) | Reference |

| This compound | PI3Kα | 0.541 | [1] |

This IC50 value indicates that this compound is a potent inhibitor of PI3Kα, capable of significantly reducing its enzymatic activity at sub-micromolar concentrations.

Experimental Protocols

The following section details common biochemical assays used to determine the activity of PI3Kα and to screen for inhibitors like this compound.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal positively correlates with kinase activity.[2][3][4]

Materials:

-

PI3Kα enzyme (p110α/p85α)

-

PI3K substrate (e.g., PIP2)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare the PI3K reaction buffer containing the lipid substrate.

-

Dilute the PI3Kα enzyme to the desired concentration in the reaction buffer.

-

In a 384-well plate, add 0.5 µL of the test compound (this compound) or vehicle (DMSO).

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

Initiate the reaction by adding 0.5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus inversely proportional to the inhibition by the test compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for measuring kinase activity in a high-throughput format. They rely on the transfer of energy between a donor and an acceptor fluorophore when in close proximity.

Principle: A common TR-FRET assay for PI3K activity uses a biotinylated PIP2 substrate and a europium-labeled anti-ADP antibody (donor) and an Alexa Fluor® 647-labeled ADP tracer (acceptor). In the absence of kinase activity, the antibody binds to the tracer, resulting in a high FRET signal. When the kinase is active, it produces unlabeled ADP, which competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

Materials:

-

PI3Kα enzyme (p110α/p85α)

-

Biotinylated PIP2 substrate

-

ATP

-

This compound or other test compounds

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer)

-

384-well black assay plates

-

TR-FRET-compatible plate reader

Protocol:

-

In a 384-well plate, add the test compound (this compound) or vehicle.

-

Add the PI3Kα enzyme and the biotinylated PIP2 substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for the desired amount of time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents (Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer).

-

Incubate for 60 minutes at room temperature to allow for binding equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of acceptor to donor emission is calculated and is inversely proportional to kinase activity.

AlphaLISA® Assay

The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that is highly sensitive and suitable for high-throughput screening.

Principle: The AlphaLISA assay for PI3K activity typically measures the production of PIP3. The assay uses Donor and Acceptor beads that are brought into proximity through a specific binding event. For example, a biotinylated PIP3 tracer can bind to streptavidin-coated Donor beads, and a PIP3-specific antibody can be captured by protein A-coated Acceptor beads. When the kinase produces PIP3, it competes with the biotinylated tracer for binding to the antibody, leading to a decrease in the AlphaLISA signal.[1]

Materials:

-

PI3Kα enzyme (p110α/p85α)

-

PIP2 substrate

-

ATP

-

This compound or other test compounds

-

AlphaLISA® detection reagents (Streptavidin-Donor beads, Protein A-Acceptor beads, biotinylated PIP3 tracer, PIP3-specific antibody)

-

384-well white assay plates

-

AlphaLISA®-compatible plate reader

Protocol:

-

Perform the kinase reaction in a suitable buffer containing PI3Kα, PIP2, ATP, and the test compound (this compound) or vehicle.

-

Incubate the reaction for the desired time at room temperature.

-

Stop the reaction (e.g., by adding EDTA).

-

Add a mixture of the biotinylated PIP3 tracer and the PIP3-specific antibody.

-

Add the AlphaLISA® Acceptor beads and incubate.

-

Add the Streptavidin-Donor beads and incubate in the dark.

-

Read the plate on an AlphaLISA®-compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced and thus to the kinase activity.

Conclusion

This compound is a potent, orally active inhibitor of PI3Kα with a measured IC50 of 0.541 µM.[1] Its tricyclic structure suggests an ATP-competitive mechanism of action, a common feature among kinase inhibitors. The dysregulation of the PI3Kα signaling pathway is a hallmark of many cancers, making targeted inhibitors like this compound valuable tools for both basic research and clinical development. The experimental protocols detailed in this guide provide robust methods for characterizing the activity of PI3Kα and the efficacy of its inhibitors, facilitating the advancement of novel cancer therapeutics. Further structural studies on the binding of this compound to PI3Kα would provide more definitive insights into its precise mechanism of action and could guide the development of next-generation inhibitors with improved potency and selectivity.

References

PI3K-IN-38: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI3K-IN-38 is an orally active and potent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) with a reported half-maximal inhibitory concentration (IC50) of 0.541 µM.[1][2][3][4] Possessing both anti-cancer and anti-inflammatory properties, this small molecule has demonstrated inhibition of tumor growth in vivo, positioning it as a compound of interest for further investigation in oncology and immunology.[1][2][3][4] This technical guide provides a comprehensive overview of the anticipated downstream signaling effects of this compound, based on its targeted inhibition of the PI3K/AKT/mTOR pathway. While specific experimental data on the downstream effects of this compound are not extensively available in the public domain, this document outlines the expected modulatory effects on key signaling nodes, provides detailed protocols for characterization, and presents visual representations of the involved pathways.

Introduction to the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility. The class I PI3Ks, particularly the alpha isoform (PI3Kα), are frequently hyperactivated in human cancers through mutations or amplification, making them a prime target for therapeutic intervention.

Upon activation by upstream receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth.

Mechanism of Action of this compound

As a selective inhibitor of PI3Kα, this compound is expected to competitively bind to the ATP-binding pocket of the p110α catalytic subunit of PI3K. This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby abrogating the activation of downstream signaling components. The primary and most direct consequence of this compound activity is the suppression of AKT phosphorylation and its subsequent downstream signaling cascade.

Expected Downstream Signaling Effects of this compound

The inhibition of PI3Kα by this compound is anticipated to lead to a dose-dependent reduction in the phosphorylation of key downstream signaling proteins. The following table summarizes the expected quantitative effects based on typical PI3K inhibitor activity.

| Downstream Target | Expected Effect of this compound | Typical Assay for Measurement |

| p-AKT (Ser473/Thr308) | Dose-dependent decrease in phosphorylation | Western Blot, ELISA |

| p-mTOR (Ser2448) | Dose-dependent decrease in phosphorylation | Western Blot, ELISA |

| p-S6 Ribosomal Protein (Ser235/236) | Dose-dependent decrease in phosphorylation | Western Blot, ELISA |

| p-4E-BP1 (Thr37/46) | Dose-dependent decrease in phosphorylation | Western Blot, ELISA |

| Cell Proliferation | Inhibition of cell growth in PI3Kα-dependent cell lines | MTT, SRB, or CellTiter-Glo Assay |

| Apoptosis | Induction of apoptosis in sensitive cancer cell lines | Annexin V/PI Staining, Caspase-3/7 Assay |

Note: The specific quantitative values for inhibition will be cell-line and context-dependent and require empirical determination.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the downstream effects of this compound. The following are standard protocols that can be adapted for this purpose.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of key downstream targets of the PI3K pathway.

Workflow Diagram:

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with a known PIK3CA mutation) at an appropriate density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AKT Ser473, anti-total AKT) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of this compound on PI3Kα.

Workflow Diagram:

Detailed Steps:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer. Prepare a reaction mixture containing recombinant human PI3Kα enzyme and its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), in a kinase assay buffer.

-

Reaction Incubation: Add the diluted this compound or vehicle control to the reaction mixture and incubate for a short period to allow for inhibitor binding.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Terminate the reaction and detect the amount of ADP produced (proportional to kinase activity) using a commercial kit such as ADP-Glo™ Kinase Assay, or quantify the amount of PIP3 produced via ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity and proliferation of cells.

Workflow Diagram:

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control and wells with no cells as a background control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of PI3Kα in various physiological and pathological processes. Based on its mechanism of action, it is expected to potently inhibit the PI3K/AKT/mTOR signaling pathway, leading to a reduction in cell proliferation and survival in PI3Kα-dependent contexts. The experimental protocols provided in this guide offer a framework for the detailed characterization of its downstream signaling effects. Further studies are warranted to fully elucidate the therapeutic potential of this compound in cancer and inflammatory diseases.

References

The Role of Selective PI3Kα Inhibition in PIK3CA-Mutated Cancers: A Technical Guide

An In-Depth Examination of PI3K-IN-38 and the Representative Compound GDC-0077 (Inavolisib)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the role of selective PI3Kα inhibitors in cancers harboring PIK3CA mutations. Due to the limited availability of public preclinical data for the specific compound this compound, this guide utilizes the well-characterized, potent, and selective PI3Kα inhibitor GDC-0077 (Inavolisib) as a representative molecule to illustrate the principles, experimental methodologies, and therapeutic potential of this class of inhibitors. This compound is an orally active PI3Kα inhibitor with a reported IC50 of 0.541 µM.

Introduction: The PI3K Pathway and the Significance of PIK3CA Mutations in Oncology

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers. One of the most frequent mechanisms of aberrant PI3K pathway activation is the presence of activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of the Class I PI3K. These mutations, commonly occurring in the helical (exon 9) and kinase (exon 20) domains, lead to constitutive activation of PI3Kα, promoting oncogenic signaling independent of upstream growth factor stimulation.[2]

The high frequency of PIK3CA mutations in various solid tumors, including breast, colorectal, and endometrial cancers, has established PI3Kα as a premier therapeutic target.[3][4] This has spurred the development of numerous PI3K inhibitors. Early pan-PI3K inhibitors demonstrated clinical activity but were often associated with significant on-target toxicities due to the inhibition of other PI3K isoforms involved in normal physiological processes. This challenge highlighted the need for isoform-selective inhibitors, particularly those targeting PI3Kα, to widen the therapeutic window.

This guide focuses on the role and preclinical evaluation of selective PI3Kα inhibitors in the context of PIK3CA-mutated cancers, with a detailed examination of the representative compound GDC-0077 (Inavolisib).

The PI3K/AKT/mTOR Signaling Pathway in PIK3CA-Mutated Cancers

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway, highlighting the central role of PI3Kα and the impact of PIK3CA mutations. The point of intervention for a selective PI3Kα inhibitor like GDC-0077 is also indicated.

Caption: PI3K/AKT/mTOR signaling pathway in PIK3CA-mutated cancer.

Quantitative Data for GDC-0077 (Inavolisib)

The following tables summarize the key quantitative data for the representative PI3Kα inhibitor, GDC-0077.

Biochemical Activity of GDC-0077

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kα | Reference |

| PI3Kα | 0.038 ± 0.003 | - | [1][5] |

| PI3Kβ | >1000 | >300-fold | [6][7] |

| PI3Kδ | >1000 | >300-fold | [6][7] |

| PI3Kγ | >1000 | >300-fold | [6][7] |

In Vitro Cell Viability of GDC-0077 in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (µM) | Reference |

| HCC1954 | Breast | H1047R | ~0.1 | [8] |

| KPL-4 | Breast | E545K | ~0.1 | [8] |

| MCF-7 | Breast | E545K | ~0.2 | [9] |

| T-47D | Breast | H1047R | ~0.1 | [8] |

| SW48 (Isogenic) | Colon | H1047R (knock-in) | ~0.2 | [8] |

| SW48 (Parental) | Colon | Wild-Type | >1 | [8] |

In Vivo Efficacy of GDC-0077 in PIK3CA-Mutant Xenograft Models

| Xenograft Model | Cancer Type | PIK3CA Mutation | Dosing Schedule | Outcome | Reference |

| HCC1954 | Breast | H1047R | 50 mg/kg, daily, oral | Tumor Regression | [8][10] |

| KPL-4 | Breast | E545K | 50 mg/kg, daily, oral | Tumor Regression | [10][11] |

| HCI-003 (PDX) | Breast | Not specified | 50 mg/kg, daily, oral | Tumor Regression | [10] |

| MCF-7 | Breast | E545K | 25 mg/kg, daily, oral | Tumor Growth Inhibition | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of GDC-0077.

Biochemical PI3K Enzyme Assay

Objective: To determine the in vitro inhibitory activity of GDC-0077 against different PI3K isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.

-

Assay Reaction: The assay is typically performed in a 384-well plate format. The inhibitor (GDC-0077) at various concentrations is pre-incubated with the PI3K enzyme in an assay buffer containing MgCl2 and DTT.

-

Initiation and Termination: The kinase reaction is initiated by the addition of ATP and the PIP2 substrate. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. The reaction is then terminated by the addition of a stop solution (e.g., EDTA).

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay kit (e.g., ADP-Glo™, Promega).

-

Data Analysis: The luminescence signal is read on a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of GDC-0077 on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.[12]

-

Compound Treatment: Cells are treated with a serial dilution of GDC-0077 or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 3 to 5 days at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or MTT reagent.[12][13] For CellTiter-Glo®, the reagent is added to each well, and luminescence is measured after a brief incubation. For MTT, the reagent is added, incubated for 4 hours, the supernatant is removed, and DMSO is added to dissolve the formazan crystals before measuring absorbance at 570 nm.[12]

-

Data Analysis: The results are normalized to the vehicle-treated control wells, and IC50 values are determined using non-linear regression analysis.

Western Blotting for Pathway Modulation

Objective: To determine the effect of GDC-0077 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Lysis: Cells are treated with GDC-0077 at specified concentrations and for various time points. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p-AKT (Ser473), total AKT, p-S6, total S6, and β-actin as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Efficacy Studies

Objective: To evaluate the anti-tumor activity of GDC-0077 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: PIK3CA-mutant human cancer cells (e.g., 5 x 10^6 HCC1954 cells) are subcutaneously injected into the flank of the mice.[9] For patient-derived xenograft (PDX) models, tumor fragments are implanted.[14]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: GDC-0077 is formulated in a vehicle such as 0.5% methylcellulose/0.2% Tween-80 and administered orally, typically once daily, at a specified dose (e.g., 50 mg/kg).[10][11] The control group receives the vehicle only.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2). Body weight and general health of the mice are also monitored.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumor growth inhibition (TGI) is calculated. In some cases, tumors are excised for pharmacodynamic analysis (e.g., western blotting for pathway markers).

Experimental and Logical Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of a selective PI3Kα inhibitor.

Caption: Preclinical evaluation workflow for a PI3Kα inhibitor.

Conclusion

The development of potent and selective PI3Kα inhibitors represents a significant advancement in targeted therapy for cancers harboring PIK3CA mutations. As exemplified by the preclinical data for GDC-0077 (Inavolisib), these agents demonstrate robust anti-proliferative and anti-tumor activity in relevant cancer models. A thorough understanding of the underlying signaling pathways and the application of rigorous experimental protocols are essential for the successful development and clinical translation of this promising class of therapeutics. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Establishment of genetically diverse patient-derived xenografts of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell viability assay [bio-protocol.org]

- 13. 2. Cell viability assay [bio-protocol.org]

- 14. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of PI3K Inhibition on Tumor Cell Proliferation

Disclaimer: Initial research yielded no publicly available data for a compound specifically named "PI3K-IN-38". Therefore, this technical guide utilizes the well-characterized, potent, and orally bioavailable pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a representative molecule to explore the impact of PI3K pathway inhibition on tumor cell proliferation. The data, protocols, and pathways described herein are based on published findings for Pictilisib and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, playing a critical role in regulating cell proliferation, growth, survival, and metabolism.[1][2] Its hyperactivation, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, drives tumorigenesis and can contribute to resistance against various anti-cancer therapies.[2][3] Consequently, inhibiting the PI3K pathway is a major focus for anticancer drug development.[4]

Pictilisib (GDC-0941) is a potent, ATP-competitive inhibitor of Class I PI3K isoforms, with high potency against p110α and p110δ, and modest selectivity against p110β and p110γ.[2][4][5][6] By blocking the catalytic activity of PI3K, Pictilisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This action inhibits the downstream activation of key effectors like AKT and mTOR, ultimately leading to reduced tumor cell growth and survival.[1][3]

Data Presentation: Anti-Proliferative Activity of Pictilisib (GDC-0941)

The following table summarizes the in vitro anti-proliferative activity of Pictilisib across a range of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which quantify the concentration of the inhibitor required to reduce cell proliferation or viability by 50%.

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Notes | Reference |

| U87MG | Glioblastoma | 950 | - | [5] |

| A2780 | Ovarian Cancer | 140 | - | [5] |

| PC3 | Prostate Cancer | 280 | - | [5] |

| MDA-MB-361 | Breast Cancer | 720 | HER2-amplified, PIK3CA mutant | [5] |

| HCT116 | Colorectal Cancer | 1081 (GI50) | - | [5] |

| DLD1 | Colorectal Cancer | 1070 (GI50) | - | [5] |

| HT29 | Colorectal Cancer | 157 (GI50) | - | [5] |

| MCF-7 | Breast Cancer | 7140 | PIK3CA mutant, Pictilisib-sensitive | [1] |

| MDA-MB-231 | Breast Cancer | 19570 | PIK3CA wild-type, Pictilisib-resistant | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and processes relevant to the study of PI3K inhibitors.

Caption: PI3K/AKT/mTOR signaling pathway and point of inhibition by Pictilisib.

Caption: Workflow for evaluating a PI3K inhibitor's effect on tumor cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standardized and may require optimization based on the specific cell line and laboratory conditions.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This method determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]

Materials:

-

Opaque-walled 96-well plates suitable for cell culture

-

Cancer cell lines of interest

-

Cell culture medium and serum

-

Pictilisib (GDC-0941) or other test compound

-

CellTiter-Glo® Reagent (Promega, Cat.# G7570)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of Pictilisib in culture medium. Add the desired concentrations to the experimental wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for an additional 72 hours (or desired time point) at 37°C in a 5% CO₂ incubator.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[8]

-

Assay Execution:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]

-

Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[8]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot a dose-response curve to calculate the IC50 value.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as Akt and mTOR, to confirm target engagement and pathway inhibition.

Materials:

-

6-well plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with Pictilisib at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add SDS-PAGE sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel. Separate proteins by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 5% BSA for phospho-antibodies) overnight at 4°C with gentle agitation.[12][13]

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, revealing if the inhibitor induces cell cycle arrest.

Materials:

-

Cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Fixative: Ice-cold 70% ethanol

-

Propidium Iodide (PI) / RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with Pictilisib at relevant concentrations for 24-48 hours. Collect both adherent and floating cells.

-

Harvesting: Wash cells once with PBS and centrifuge at low speed (e.g., 200 x g) for 5 minutes.[14]

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

-

Storage: Store the fixed cells at 4°C for at least 2 hours (can be stored for several days).

-

Staining:

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase would indicate that the PI3K inhibitor is effectively blocking cell cycle progression.

References

- 1. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 8. ch.promega.com [ch.promega.com]

- 9. scribd.com [scribd.com]

- 10. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Investigating the Anti-inflammatory Properties of PI3K-IN-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of PI3K-IN-38, a potent and orally active inhibitor of Phosphoinositide 3-kinase (PI3K). This compound, also identified as compound 123 in patent literature, has demonstrated potential as a therapeutic agent in preclinical settings, exhibiting both anti-cancer and anti-inflammatory activities. This document consolidates the available data on this compound, detailing its mechanism of action, summarizing its inhibitory activity, and outlining the experimental context for its evaluation. Particular focus is placed on the role of the PI3K/AKT/mTOR signaling pathway in inflammation and the therapeutic rationale for its inhibition.

Introduction to PI3K Signaling in Inflammation

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane.[2] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which then modulates a wide array of cellular functions through its own downstream targets, including the mammalian target of rapamycin (mTOR).[1][2]

Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human diseases, including cancer and chronic inflammatory disorders.[3] In the context of inflammation, this pathway is integral to the function of various immune cells.[4] For instance, PI3K signaling is involved in the activation, differentiation, and migration of leukocytes, such as neutrophils, macrophages, and lymphocytes.[4] The δ and γ isoforms of PI3K are particularly enriched in immune cells and play key roles in mediating inflammatory responses.[4][5] Consequently, the inhibition of PI3K has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[6]

This compound: A Novel PI3K Inhibitor

This compound is an orally active small molecule inhibitor of PI3K.[7][8] It has been specifically identified as an inhibitor of the PI3Kα isoform.[7] The compound is also referred to as "compound 123" in the patent literature, specifically in patent WO2012082997A1, which describes a series of tricyclic PI3K inhibitors with potential anti-cancer and anti-inflammatory applications.[7][8]

Quantitative Data

The primary quantitative data available for this compound pertains to its in vitro enzymatic activity against the PI3Kα isoform.

| Target | IC50 | Reference |

| PI3Kα | 0.541 µM | [7] |

Table 1: In vitro inhibitory activity of this compound.

Further quantitative data regarding the anti-inflammatory effects of this compound, such as its impact on cytokine production (e.g., TNF-α, IL-6, IL-1β), inhibition of inflammatory cell migration, or efficacy in in vivo models of inflammation, are described within the patent WO2012082997A1.[8]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of PI3Kα. By blocking the phosphorylation of PIP2 to PIP3, this compound effectively dampens the downstream signaling cascade, leading to reduced activation of AKT and its subsequent effectors. This inhibition is expected to modulate the inflammatory response by interfering with the signaling pathways that control immune cell function.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of the anti-inflammatory properties of this compound are outlined in patent WO2012082997A1.[8] While the full text of the patent provides the most comprehensive details, this section outlines the general methodologies typically employed in the preclinical assessment of novel anti-inflammatory compounds.

In Vitro PI3K Enzyme Assay

-

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of PI3K isoforms.

-

General Procedure:

-

Recombinant human PI3K enzyme (e.g., PI3Kα) is incubated with the substrate (PIP2) and ATP in a suitable buffer.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period.

-

The production of PIP3 is quantified, typically using a luminescence-based assay or through radioisotope labeling.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

Cellular Assays for Anti-inflammatory Activity

-

Objective: To assess the effect of this compound on inflammatory responses in relevant cell types.

-

Example Cell Line: RAW 264.7 (murine macrophages) or human peripheral blood mononuclear cells (PBMCs).

-

General Procedure (LPS-induced cytokine release):

-

Cells are plated and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specified time.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After an incubation period, the cell supernatant is collected.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using ELISA or a multiplex bead array.

-

The IC50 for the inhibition of cytokine release is determined.

-

In Vivo Models of Inflammation

-

Objective: To evaluate the efficacy of this compound in a living organism.

-

Example Model: Lipopolysaccharide (LPS)-induced endotoxemia in mice.

-

General Procedure:

-

Animals are administered this compound orally at different doses.

-

After a defined period, a systemic inflammatory response is induced by intraperitoneal injection of LPS.

-

Blood samples are collected at various time points.

-

Serum levels of pro-inflammatory cytokines are measured.

-

Clinical signs of inflammation and survival rates are monitored.

-

Caption: General experimental workflow for assessing the anti-inflammatory properties of a PI3K inhibitor.

Conclusion and Future Directions

This compound is a promising PI3K inhibitor with documented anti-inflammatory potential. Its oral bioavailability and specific inhibition of PI3Kα make it an attractive candidate for further investigation in inflammatory diseases. The foundational data from in vitro enzyme assays, coupled with the broader characterization outlined in the patent literature, provides a strong rationale for its continued development.

Future research should focus on:

-

Elucidating the detailed anti-inflammatory profile of this compound across a range of in vitro and in vivo models.

-

Determining its selectivity profile against other PI3K isoforms (β, δ, γ) to better understand its potential therapeutic window and off-target effects.

-

Investigating its efficacy in chronic models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for in vivo efficacy.

By systematically addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

- 1. frontiersin.org [frontiersin.org]

- 2. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K signalling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Methodological & Application

Application Notes and Protocols for PI3K-IN-38 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of PI3K-IN-38, a potent and orally active inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα), in a variety of cell culture-based assays. The protocols outlined below are designed to serve as a starting point for investigating the effects of this compound on cell signaling, viability, and apoptosis.

Introduction to this compound

This compound is a selective inhibitor of the p110α catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. This compound exhibits anticancer and anti-inflammatory properties by blocking the catalytic activity of PI3Kα, thereby inhibiting the downstream signaling cascade.

Biochemical and Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Target | PI3Kα | [1][2] |

| IC50 (PI3Kα) | 0.541 µM | [1][2] |

| Molecular Formula | C₂₃H₂₄N₆O₂ | [1] |

| Molecular Weight | 416.48 g/mol | [1] |

| Solubility | Soluble in DMSO | [1] |

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, GSK3β, and FOXO transcription factors, to regulate diverse cellular functions.

Experimental Protocols

The following protocols are generalized for the use of PI3K inhibitors in cell culture and should be optimized for your specific cell line and experimental conditions.

Reagent Preparation

This compound Stock Solution (10 mM):

-

This compound is soluble in dimethyl sulfoxide (DMSO).

-

To prepare a 10 mM stock solution, dissolve 4.16 mg of this compound (MW: 416.48 g/mol ) in 1 mL of sterile DMSO.

-

Mix thoroughly by vortexing until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced toxicity.

General Experimental Workflow

The following diagram illustrates a general workflow for cell culture experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

| Parameter | Recommended Range |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| This compound Concentration | 0.1 - 10 µM (or higher, based on cell line sensitivity) |

| Treatment Duration | 24, 48, 72 hours |

| MTT Incubation | 4 hours |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

| Parameter | Recommended Condition |

| Cell Seeding | Achieve 70-80% confluency at harvest |

| This compound Concentration | 0.5 - 5 µM (or as determined from viability assays) |

| Treatment Duration | 24, 48 hours |

| Staining | Per manufacturer's protocol |

Western Blot Analysis of PI3K Pathway Activation

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

-

Cells of interest

-

6-well or 10 cm plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay. A shorter treatment time (e.g., 1, 6, or 24 hours) may be sufficient to observe changes in protein phosphorylation.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

| Parameter | Recommended Condition |

| Protein Loading | 20 - 40 µg |

| This compound Concentration | 0.5 - 5 µM |

| Treatment Duration | 1, 6, 24 hours |

| Primary Antibody Incubation | Overnight at 4°C |

Troubleshooting and Optimization

-

Low Solubility: If this compound precipitates in the culture medium, prepare fresh dilutions from the DMSO stock immediately before use and ensure the final DMSO concentration is low.

-

Cell Line Variability: The optimal concentration of this compound and treatment duration will vary between different cell lines. It is crucial to perform dose-response and time-course experiments for each new cell line.

-

Off-Target Effects: At high concentrations, inhibitors may exhibit off-target effects. Correlate phenotypic observations with the specific inhibition of the PI3K pathway by performing western blot analysis for downstream targets.

Conclusion

These application notes provide a comprehensive framework for the utilization of this compound in cell culture experiments. By following these generalized protocols and optimizing them for specific experimental systems, researchers can effectively investigate the biological roles of PI3Kα and the therapeutic potential of its inhibition.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult relevant literature and perform their own optimization experiments to achieve the best results for their specific applications.

References

Determining the Optimal Concentration of PI3K-IN-38 for Treating Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] PI3K-IN-38 is a potent inhibitor of PI3Kα with a reported IC50 of 0.541 µM in biochemical assays. However, the optimal concentration for achieving desired therapeutic effects in various cancer cell lines requires empirical determination. These application notes provide a comprehensive framework and detailed protocols for researchers to ascertain the optimal working concentration of this compound for their specific cancer cell line models. The following sections outline protocols for determining cell viability (IC50), assessing pathway inhibition via Western blotting, and measuring the induction of apoptosis.

Introduction to this compound and the PI3K Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, driven by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[1][2] This pathway plays a central role in promoting cell proliferation, survival, and resistance to therapy.[1][3] PI3K inhibitors are a promising class of targeted therapies designed to block this aberrant signaling.[2] this compound is a specific inhibitor targeting the p110α isoform of PI3K. Understanding its precise impact on different cancer cell lines is crucial for its preclinical development.

PI3K Signaling Pathway Overview

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: Determining the Optimal Concentration of this compound

A systematic approach involving a dose-response analysis is essential to identify the optimal concentration of this compound. The following table provides a template for summarizing key quantitative data obtained from the experimental protocols detailed below.

Table 1: Quantitative Analysis of this compound Effects on Cancer Cell Lines

| Cancer Cell Line | PIK3CA Status | PTEN Status | IC50 (µM) from Viability Assay (72h) | Apoptosis Induction (Concentration, Time) | p-Akt Inhibition (Concentration, Time) |

| Breast Cancer | |||||

| MCF-7 | Mutant | Wild-Type | e.g., 0.8 | e.g., 1 µM, 48h | e.g., 0.5 µM, 24h |

| MDA-MB-231 | Wild-Type | Mutant | e.g., 2.5 | e.g., 5 µM, 48h | e.g., 1 µM, 24h |

| Lung Cancer | |||||

| A549 | Wild-Type | Wild-Type | e.g., 5.2 | e.g., 10 µM, 72h | e.g., 2 µM, 24h |

| NCI-H460 | Mutant | Wild-Type | e.g., 1.5 | e.g., 2 µM, 48h | e.g., 0.8 µM, 24h |

| Prostate Cancer | |||||

| PC-3 | Wild-Type | Null | e.g., 3.1 | e.g., 5 µM, 72h | e.g., 1.5 µM, 24h |

| LNCaP | Wild-Type | Mutant | e.g., 4.5 | e.g., 8 µM, 72h | e.g., 2 µM, 24h |

Note: The values presented in this table are hypothetical examples for illustrative purposes. Researchers should populate this table with their own experimental data.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.

Experimental Workflow

Caption: Workflow for determining the optimal concentration of this compound.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's datasheet, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®) to Determine IC50

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Plate reader (absorbance or luminescence)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

-

Remove the medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K Pathway Inhibition

Materials:

-

Selected cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for different time points (e.g., 1, 6, 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Selected cancer cell lines

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with selected concentrations of this compound for desired time points (e.g., 24, 48 hours).

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion

The determination of the optimal concentration of this compound is a critical step in preclinical cancer research. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the efficacy of this inhibitor in their specific cancer cell line models. By generating quantitative data on cell viability, pathway inhibition, and apoptosis, researchers can confidently select appropriate concentrations for further in vitro and in vivo studies, ultimately advancing the development of novel targeted cancer therapies.

References

Application Note and Protocol: Detection of p-Akt Inhibition by PI3K-IN-38 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. Its activation through phosphorylation at key residues, such as Serine 473 (p-Akt), is a critical event in the downstream signaling cascade. Consequently, monitoring the phosphorylation status of Akt is a reliable method for assessing the activity of the PI3K pathway and the efficacy of its inhibitors.

PI3K-IN-38 is a potent and orally active inhibitor of the PI3K alpha isoform (PI3Kα) with an IC50 of 0.541 µM.[2] This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of Akt phosphorylation at Serine 473 (p-Akt) in cultured cells treated with this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound exerts its inhibitory effect by targeting PI3K, thereby preventing the production of PIP3 and subsequent activation of Akt.

Experimental Protocol

This protocol outlines the necessary steps to assess the dose-dependent inhibition of p-Akt by this compound in a selected cancer cell line.

Materials

-

Cell Line: A cancer cell line with a known active PI3K/Akt pathway (e.g., MCF-7, U87-MG, A549).

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Dissolved in DMSO to a stock concentration of 10 mM.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: 4-12% Bis-Tris gels.

-

Transfer Buffer: Standard Tris-Glycine or Towbin buffer.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473) antibody.

-

Rabbit anti-total Akt antibody.

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL substrate.

-

Imaging System: Chemiluminescence detection system.

Experimental Workflow

Detailed Methodology

-

Cell Seeding and Culture:

-

Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Serum Starvation (Optional):

-

To reduce basal levels of p-Akt, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in the cell culture medium. Based on the IC50 of 0.541 µM, a suggested starting concentration range is 0.1 µM to 10 µM (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Replace the medium with the inhibitor-containing medium and incubate for a predetermined time (e.g., 2, 6, or 24 hours). The optimal incubation time should be determined empirically.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Destain the membrane with TBST.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommended dilutions (typically 1:1000).

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. It is recommended to probe for p-Akt first. The membrane can then be stripped and re-probed for total Akt and the loading control.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-